7-Methoxy-4-((2-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride
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Description
Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine ring . They are important in the field of medicinal chemistry due to their diverse spectrum of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .
Synthesis Analysis
The synthesis of quinoline derivatives often involves heating a mixture of compounds under specific conditions . For example, one method involves heating an equimolar mixture of 4-hydroxy-1-methyl-2-quinolone with phenylhydrazine hydrochloride .Molecular Structure Analysis
Quinoline derivatives display different tautomeric forms . X-ray structure analyses of numerous compounds of this class have shown that the structure of these compounds is complex .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions . The specific reactions and their mechanisms depend on the exact structure of the quinoline derivative and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives depend on their exact structure . For example, quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Mechanism of Action
Future Directions
Quinoline derivatives are a focus of ongoing research due to their diverse biological activities and potential applications in drug development . Future research will likely continue to explore new synthetic approaches, investigate their mechanisms of action, and evaluate their safety and efficacy in various applications .
Properties
IUPAC Name |
7-methoxy-4-[(2-methoxyphenyl)methylamino]quinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2.ClH/c1-23-15-7-8-16-17(9-15)21-12-14(10-20)19(16)22-11-13-5-3-4-6-18(13)24-2;/h3-9,12H,11H2,1-2H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUVLMGJXBNIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)NCC3=CC=CC=C3OC)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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